3-Cyano-4-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

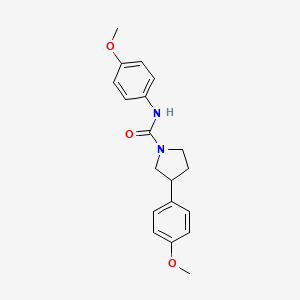

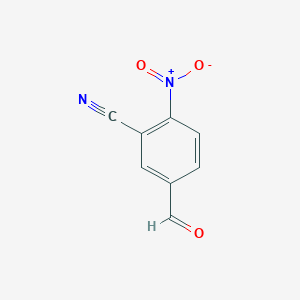

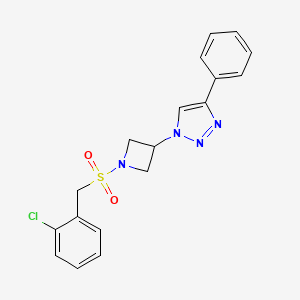

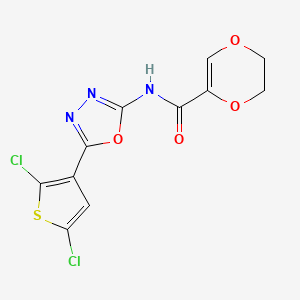

3-Cyano-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H4N2O3 . It has a molecular weight of 176.13 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Cyano-4-nitrobenzaldehyde is 1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H . This indicates the presence of a cyano group (-CN), a nitro group (-NO2), and a benzaldehyde group within the molecule.Physical And Chemical Properties Analysis

3-Cyano-4-nitrobenzaldehyde is a pale-yellow to yellow-brown solid . It has a density of 1.4±0.1 g/cm3 . The boiling point is 339.6±32.0 °C at 760 mmHg . The compound has a flash point of 159.2±25.1 °C .科学的研究の応用

Organocatalysis

Organocatalysis involves the use of organic molecules as catalysts in chemical reactions. 3-Cyano-4-nitrobenzaldehyde has been explored as a catalyst in various transformations. For instance, Fe₃O₄-GAA nanoparticles, incorporating this compound, have shown remarkable catalytic activity. Researchers have investigated its effectiveness compared to other catalysts like proline, chitosan, iron, ionic liquids, and bare Fe₃O₄ nanoparticles . Further studies could explore its potential in asymmetric synthesis and green chemistry.

Safety and Hazards

作用機序

Target of Action

3-Cyano-4-nitrobenzaldehyde is a chemical compound that has been used in the synthesis of various biologically active compounds It’s known that cyanoacetamide derivatives, which can be synthesized using compounds like 3-cyano-4-nitrobenzaldehyde, are considered important precursors for heterocyclic synthesis . These heterocyclic compounds can interact with various biological targets, depending on their specific structures.

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its cyano and nitro functional groups . For instance, it can undergo reactions with amines to form cyanoacetamide derivatives . These derivatives can then participate in further reactions to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can interact with various biochemical pathways, depending on their specific structures. For example, some heterocyclic compounds are known to interact with pathways involved in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (17613 g/mol) and boiling point (3396±320 °C at 760 mmHg), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound can be used to synthesize a variety of heterocyclic compounds . These compounds can have various biological effects, depending on their specific structures. For example, some heterocyclic compounds are known to have antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The action of 3-Cyano-4-nitrobenzaldehyde can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .

特性

IUPAC Name |

5-formyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVJMRUNSXWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-nitrobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)

![5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)